4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-trifluoromethyl aniline.
Diazotization: The aniline derivative undergoes diazotization to form a diazonium salt.
Cyclization: The diazonium salt reacts with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a cyclized intermediate.
Chlorination: The intermediate is chlorinated to introduce chlorine atoms into the pyrimidine ring.
Decarboxylation: The final step involves adjusting the pH to induce decarboxylation, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, or thiols are commonly used. Conditions typically involve heating and the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Coupling Products: Biaryl derivatives are the major products of coupling reactions.
Scientific Research Applications
4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases or interact with G-protein-coupled receptors.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4,6-Dichloropyrimidine: Shares the pyrimidine core but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a pyrimidine ring, leading to distinct reactivity and uses.
Uniqueness: 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to the combination of chlorine and trifluoromethyl groups on the pyrimidine ring. This structural arrangement imparts specific electronic and steric effects, enhancing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H6Cl2F3N3 |
---|---|
Molecular Weight |
308.08 g/mol |
IUPAC Name |
4,6-dichloro-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3/c12-8-7(9(13)19-10(17)18-8)5-1-3-6(4-2-5)11(14,15)16/h1-4H,(H2,17,18,19) |
InChI Key |
OCFWBQZDSNFEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2Cl)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.